1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic heterocyclic compound belonging to the 1,5-benzodiazepin-2-one subclass. Its core scaffold is a seven-membered diazepine ring fused to a benzene ring, featuring a carbonyl group at position 2, a benzyl substituent at N1, and a methyl group at C4.

Molecular Formula C17H18N2O
Molecular Weight 266.344
CAS No. 174337-50-9
Cat. No. B3013278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS174337-50-9
Molecular FormulaC17H18N2O
Molecular Weight266.344
Structural Identifiers
SMILESCC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-13-11-17(20)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18-13/h2-10,13,18H,11-12H2,1H3
InChIKeyWFQHOGNDHHFCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 174337-50-9): Structural and Pharmacological Baseline


1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic heterocyclic compound belonging to the 1,5-benzodiazepin-2-one subclass. Its core scaffold is a seven-membered diazepine ring fused to a benzene ring, featuring a carbonyl group at position 2, a benzyl substituent at N1, and a methyl group at C4 [1]. The compound has a molecular formula of C17H18N2O, a molecular weight of 266.34 g/mol, and a computed XLogP3-AA of 2.9, indicating moderate lipophilicity [1]. It is classified within the broader 1-aryl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one series, which has been disclosed in patent literature as possessing anticonvulsant, sedative, and muscle relaxant pharmacological properties [2].

Why 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Simply Substituted by Other Benzodiazepines


The 1,5-benzodiazepin-2-one scaffold differs fundamentally from the classical 1,4-benzodiazepine core (e.g., diazepam) in the spatial arrangement of its nitrogen atoms, which alters the geometry of hydrogen bond donor/acceptor interactions at the GABA_A receptor allosteric binding site [1]. Within the 1,5-benzodiazepin-2-one series, the N1-benzyl substituent is a critical determinant of lipophilicity and steric bulk: the target compound's XLogP of 2.9 is substantially higher than the 1.2 value for the unsubstituted 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one core (CAS 3967-01-9), and it possesses only one hydrogen bond donor compared to two for the unsubstituted analog [2][3]. These differences directly impact blood-brain barrier penetration potential and receptor binding kinetics, meaning that even closely related 1,5-benzodiazepin-2-ones with different N1 substituents cannot be assumed to be pharmacologically interchangeable.

Quantitative Differentiation Evidence for 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (174337-50-9)


Increased Lipophilicity (XLogP) Relative to the Unsubstituted 1,5-Benzodiazepin-2-one Core

The target compound exhibits a computed XLogP3-AA of 2.9, which is 1.7 log units higher than the XLogP of 1.2 for 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9), the core scaffold lacking the N1-benzyl substituent [1][2]. This difference reflects the addition of the lipophilic benzyl group.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Reduced Hydrogen Bond Donor Count Compared to the Unsubstituted Core

The target compound has one hydrogen bond donor (the N-H of the diazepine ring), whereas the unsubstituted analog 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 3967-01-9) has two hydrogen bond donors (the N-H and an additional N-H or O-H from the lactam/enol form) [1][2]. The N1-benzyl substitution eliminates one H-bond donor site.

Hydrogen Bonding Receptor Binding Molecular Recognition

Introduction of Two Rotatable Bonds via N1-Benzyl Substitution

The target compound possesses two rotatable bonds (the N1-CH2-phenyl linkage), whereas the unsubstituted 4-methyl-1,5-benzodiazepin-2-one core (CAS 3967-01-9) has zero rotatable bonds outside the methyl group [1][2]. This introduces conformational degrees of freedom absent in the rigid core.

Molecular Flexibility Conformational Entropy Ligand Pre-organization

Class-Level Pharmacological Differentiation: 1,5-Benzodiazepin-2-one Scaffold vs. Classical 1,4-Benzodiazepines

The Knoll AG patent family (US 4,239,684, RE 30,293) explicitly claims that 1-aryl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ones, the structural class encompassing the target compound, possess anticonvulsant, sedative, and muscle relaxant properties [1][2]. The 1,5-benzodiazepin-2-one scaffold is structurally distinct from the classical 1,4-benzodiazepine nucleus (e.g., diazepam), with the nitrogen at position 5 rather than position 4, altering the pharmacophoric geometry at the GABA_A receptor benzodiazepine binding site. A close analog, 4-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, is explicitly exemplified in the patent with a melting point of 130-131°C [1].

GABA_A Receptor Modulation Anticonvulsant Muscle Relaxant

N1-Benzyl vs. N1-Phenyl Substitution: Physicochemical and Structural Divergence

The target compound's N1-benzyl group (CH2-phenyl) introduces a methylene spacer between the diazepine nitrogen and the phenyl ring, in contrast to the directly N1-phenyl substituted analog (4-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) exemplified in US 4,239,684 with m.p. 130-131°C [1]. This methylene spacer increases both the electronic (reduced resonance between the nitrogen lone pair and the phenyl ring) and steric (increased conformational flexibility) properties at the N1 pharmacophore. The directly N1-phenyl analog lacks rotatable bonds at this position (0 rotatable bonds for the aryl-N linkage).

Substituent Effects SAR Pharmacophore Mapping

Molecular Weight Differentiation from 1,5-Benzodiazepine Without the 2-Oxo Group

The target compound (MW 266.34 g/mol) contains a carbonyl at position 2, differentiating it from 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 34752-76-6, MW 238.33 g/mol) which lacks the 2-oxo group [1][2]. The 28 Da mass difference corresponds to the presence of the carbonyl oxygen, which serves as a hydrogen bond acceptor and polar anchor point.

Molecular Weight Drug Likeness Lead Optimization

High-Value Research and Industrial Application Scenarios for 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 174337-50-9)


GABA_A Receptor Subtype Selectivity Screening with a Non-Classical 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepin-2-one scaffold represents a structurally differentiated chemotype from classical 1,4-benzodiazepines (e.g., diazepam), with nitrogen placement that alters pharmacophoric geometry at the benzodiazepine binding site [1]. The target compound's N1-benzyl group and 2-oxo functionality provide a distinct hydrogen bonding and steric profile (1 HBD, 2 HBA, XLogP 2.9) compared to both the unsubstituted core and N1-phenyl analogs [2][3]. This compound is suited as a probe molecule in GABA_A receptor subtype selectivity panels to map differential activation profiles across alpha-subunit isoforms, potentially identifying subtype-selective starting points that are not accessible with classical 1,4-benzodiazepines.

Structure-Activity Relationship (SAR) Expansion at the N1 Position of 1,5-Benzodiazepin-2-ones

As demonstrated by the direct structural comparison with 4-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (m.p. 130-131°C) from US 4,239,684 [1], the N1-benzyl substitution introduces a methylene spacer that decouples electronic resonance and adds conformational flexibility (2 rotatable bonds vs. 1 for N1-phenyl) [2]. This compound serves as a key intermediate for systematic SAR studies exploring the impact of N1-alkyl vs. N1-aryl substitution on CNS target engagement, metabolic stability, and off-target liability. It can be used as a comparator benchmark when profiling N1-substituted libraries against anticonvulsant and muscle relaxant endpoints claimed in the Knoll patent series [1].

Physicochemical Benchmarking for CNS Drug Candidate Profiling

With a computed XLogP of 2.9, molecular weight of 266.34, and a single hydrogen bond donor, the target compound falls within favorable CNS drug-like property space (Lipinski and CNS MPO criteria) [1]. It can serve as a physicochemical reference compound when calibrating in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) for benzodiazepine-like molecules. Its lipophilicity (+1.7 log units above the unsubstituted core scaffold) [2] provides a measurable window for assessing the relationship between N1 substitution lipophilicity and brain penetration in the 1,5-benzodiazepin-2-one series.

Analytical Reference Standard for 1,5-Benzodiazepin-2-one Derivatives in Forensic and Toxicological Screening

Given the emergence of novel benzodiazepines as substances of toxicological concern, characterized reference standards with validated analytical data are essential. The target compound (CAS 174337-50-9, MW 266.34, formula C17H18N2O) is commercially available at defined purity (typically ≥95%) [1]. Its unique structural features (N1-benzyl, 4-methyl, 2-oxo) differentiate it from both therapeutic 1,4-benzodiazepines and other 1,5-benzodiazepine research chemicals. It is therefore suitable as a certified reference material for mass spectral library development and chromatographic method validation in forensic toxicology workflows.

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